molecular formula C11H15NO3 B2959146 Benzyl (2-hydroxy-1-methylethyl)carbamate CAS No. 87905-97-3

Benzyl (2-hydroxy-1-methylethyl)carbamate

Cat. No.: B2959146
CAS No.: 87905-97-3
M. Wt: 209.245
InChI Key: AFPHMHSLDRPUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-hydroxy-1-methylethyl)carbamate is a chemical compound with the molecular formula C11H15NO3. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a carbamate group.

Mechanism of Action

Target of Action

Benzyl (2-hydroxy-1-methylethyl)carbamate, also known as N-Z-Alaninol, is a type of carbamate . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The primary targets of this compound are likely to be amines in biochemical pathways.

Mode of Action

The compound interacts with its targets (amines) by forming a protective group . This protective group can be removed under certain conditions, such as the presence of strong acid or heat . This allows for controlled reactions in biochemical pathways where the amines are involved.

Biochemical Pathways

Given its role as a protecting group for amines, it can be inferred that it plays a role in the synthesis of peptides . By protecting amines, it allows for controlled reactions in these pathways.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its role as a protecting group for amines. By protecting amines, it allows for controlled reactions in biochemical pathways, potentially leading to the successful synthesis of peptides . The exact effects would depend on the specific biochemical pathway and the role of the amines within that pathway.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its ability to form and remove protective groups. For example, the presence of strong acid or heat can lead to the removal of the protective group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-hydroxy-1-methylethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-amino-1-propanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-hydroxy-1-methylethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of benzyl (2-oxo-1-methylethyl)carbamate.

    Reduction: Formation of benzyl (2-amino-1-methylethyl)carbamate.

    Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (2-hydroxy-1-methylethyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Similar structure but with an ethyl group instead of a benzyl group.

    Methyl carbamate: Similar structure but with a methyl group instead of a benzyl group.

    Phenyl carbamate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

Benzyl (2-hydroxy-1-methylethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the hydroxy group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

benzyl N-(1-hydroxypropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPHMHSLDRPUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In tetrahydrofuran (500 ml) was dissolved 22.53 g (300 mmol) of 2-aminopropanol, and then 155.1 g (300 mmol) of a 30% solution of carbobenzoxy chloride in toluene and a solution of 36.43 g (360 mmol) of triethylamine in tetrahydrofuran were slowly dropped thereinto under ice-cooling. After the resulting mixture was stirred at room temperature for 3 hours, the triethylamine hydrochloride precipitated was filtered under reduced pressure and washed with ethyl acetate. The filtrate was concentrated under reduced pressure and diluted hydrochloric acid was added thereto, followed by three runs of extraction with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and then saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then distilled to remove the solvent, whereby 49.8 g (yield 79%) of benzyl (2-hydroxy-1-methylethyl)carbamate was obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
22.53 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

31.3 ml of triethylamine were added to a solution of 16.9 g of DL-alaninol in 100 ml of anhydrous tetrahydrofuran, after which 100 g of benzyloxycarbonyl chloride (as a 30% to 35% w/v solution in toluene) were added dropwise, whilst ice-cooling. The reaction mixture was then stirred at room temperature overnight. At the end of this time, the tetrahydrofuran was removed from the reaction mixture by evaporation under reduced pressure, and water was added to the resulting residue, which was then extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The ethyl acetate was removed from the extract by evaporation under reduced pressure, and the resulting residue was purified by silica gel column chromatography, using a 2:1 by volume mixture of ethyl acetate and hexane as the eluent, to give 18.07 g of the title compound, melting at 52.2° C. to 56.6° C.
Quantity
31.3 mL
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.